(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol is a complex organic compound classified within the furofuran family. Its unique structure and functional groups contribute to its potential applications in various scientific fields. The compound is identified by the CAS number 1932412-79-7 and has the molecular formula with a molecular weight of approximately 144.13 g/mol .
This compound can be sourced from various chemical databases and research articles focusing on furofuran derivatives. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a saturated carbon atom in its furan ring structure. The furofuran framework is known for its biological activity and potential therapeutic uses.
The synthesis of (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol features a fused bicyclic system characterized by:
The compound's structural representation can be described using various notations:
InChI=1S/C6H8O3/c7-5-1-2-9-4(5)3(8)6(9)10/h1-2,4-5,7H,8H2/t4-,5+/m0/s1C1=C(O)C(=C(C1)C2=C(C=C(O)C2=O)O)OThese notations provide insights into the connectivity of atoms within the molecule.
(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol can participate in various chemical reactions typical for alcohols and furofuran derivatives:
Technical details regarding reaction conditions (temperature, pressure) and catalysts are crucial for optimizing yields.
The mechanism of action for (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol involves its interaction with biological targets due to its structural features:
Data supporting these interactions often come from biological assays and computational modeling studies.
Relevant data on these properties can be found in chemical safety datasheets and experimental literature.
(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol has potential applications in:
The ongoing research into this compound continues to unveil new applications across various scientific disciplines.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9